Hannokinol

Descripción general

Descripción

Hannokinol is a potent anti-tumor agent that shows antiproliferative activity . It is a bioactive compound that originates mainly from the Magnolia species .

Molecular Structure Analysis

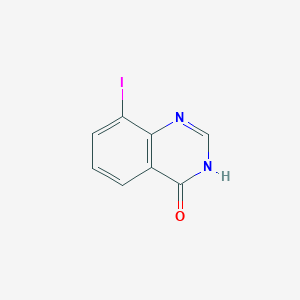

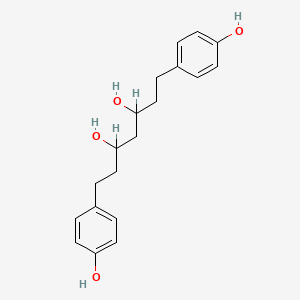

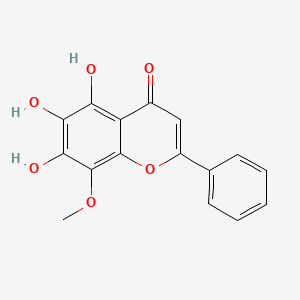

Hannokinol has a molecular formula of C19H24O4 and a molecular weight of 316.4 g/mol . Its structure includes two phenol groups and a heptane chain .

Physical And Chemical Properties Analysis

Hannokinol has a molecular weight of 316.39 and its formula is C19H24O4 . It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Aplicaciones Científicas De Investigación

Anticancer Potential

Overview: Cancer, characterized by uncontrolled cell division, remains a significant global health challenge. Honokiol, derived mainly from the Magnolia species, has garnered attention due to its broad-range anticancer activity.

Mechanisms:- Cell Cycle Regulation :

- Epithelial–Mesenchymal Transition (EMT) Inhibition :

- Cell Migration and Invasion Suppression :

- Anti-Angiogenesis Activity :

Drug Delivery Systems

Enhancing Efficacy: Hannokinol (HON) has been incorporated into various drug delivery systems, including liposomes, micelles, nanocapsules, and polymeric nanoparticles. These systems improve drug stability, reduce premature metabolism, and enhance targeted delivery, thereby increasing the duration of action at specific sites .

Other Applications

Anti-Inflammatory and Antifungal Properties: Apart from its anticancer effects, hannokinol exhibits anti-inflammatory and antifungal activities. Researchers explore its potential in pharmaceuticals, cosmetics, and health products .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Hannokinol, a compound found in the Magnolia plant species, primarily targets BV2 microglial cells . It significantly inhibits lipopolysaccharide-induced nitric oxide production in these cells at concentrations ranging from 1 microM to 100 microM .

Mode of Action

Hannokinol interacts with its targets and results in significant changes. It exerts neuroprotective properties through a variety of mechanisms . It is known for its anxiolytic, analgesic, antidepressant, antithrombotic, antimicrobial, antispasmodic, anti-tumorigenic, and neuroprotective properties . It also affects multiple signaling pathways, molecular and cellular targets including nuclear factor-κB (NF-κB), STAT3, epidermal growth factor receptor (EGFR), cell survival signaling, cell cycle, cyclooxygenase and other inflammatory mediators .

Biochemical Pathways

Hannokinol affects several biochemical pathways. It is known to inhibit metabolic syndrome and non-alcoholic fatty liver disease progression through AMPK activation . It also has known anti-inflammatory activity through inhibition of protein kinase C, mitogen-activated protein kinase, and other multiple pathways .

Pharmacokinetics

When delivered intraperitoneally at 250 mg/kg, it has a plasma half-life of around 4-6 hours .

Result of Action

Hannokinol has several molecular and cellular effects. It has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion. This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .

Propiedades

IUPAC Name |

1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIQGVWSNEONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873753 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hannokinol | |

CAS RN |

79120-40-4 | |

| Record name | 1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Hannokinol?

A1: Research suggests that Hannokinol exhibits several biological activities, notably its potential as an anti-cancer and anti-inflammatory agent. Studies demonstrate that meso-Hannokinol can inhibit breast cancer bone metastasis by targeting the ROS/JNK/ZEB1 axis []. Additionally, it shows inhibitory effects against α-glucosidase and urease, suggesting potential applications in managing diabetes and stomach ulcers []. Furthermore, (+)-epicatechin and (-)-catechin, two components found in Amomum tsao-ko along with Hannokinol, displayed anti-inflammatory activity by inhibiting nitric oxide production in LPS-treated murine macrophage RAW 264.7 cells [].

Q2: How does Hannokinol interact with its targets to exert its biological effects?

A2: While the precise mechanisms of action are still under investigation, studies have provided some insights:

- Breast Cancer Bone Metastasis Inhibition: Meso-Hannokinol appears to inhibit breast cancer bone metastasis by activating the ROS/JNK pathway, ultimately suppressing epithelial-mesenchymal transition (EMT) and the expression of matrix metalloproteinases (MMPs) like MMP-9 and MMP-13. These MMPs are crucial for cancer cell invasion and bone degradation [].

- Anti-diabetic and Anti-ulcer Potential: Hannokinol's ability to inhibit α-glucosidase suggests it might help regulate blood sugar levels, while its urease inhibition could contribute to managing Helicobacter pylori infections associated with stomach ulcers [].

Q3: What are the sources of Hannokinol and other related compounds?

A4: Hannokinol has been isolated from various plant sources. These include the rhizomes of Curcuma aromatica Salisb [], the whole plant of Amomum tsao-ko [], and the trunks of Gnetum montanum Markgr. []. Interestingly, these plants are traditionally used for medicinal purposes in various cultures, supporting the potential therapeutic benefits of Hannokinol and related compounds.

Q4: What analytical methods are employed to characterize and quantify Hannokinol?

A4: Researchers utilize various spectroscopic techniques for structural elucidation and identification of Hannokinol. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)

![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)